molecular formula C13H11N3O3 B231294 2-Benzoylamino-3-(1H-imidazole-4-yl)acrylic acid

2-Benzoylamino-3-(1H-imidazole-4-yl)acrylic acid

Cat. No.: B231294
M. Wt: 257.24 g/mol
InChI Key: MTVHBXPAJMUPKU-WDZFZDKYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Benzoylamino-3-(1H-imidazole-4-yl)acrylic acid is a compound that has gained attention in recent years for its potential applications in scientific research. This compound is a type of imidazole-containing acrylate that has shown promise in various research fields, including biochemistry and pharmacology.

Scientific Research Applications

2-Benzoylamino-3-(1H-imidazole-4-yl)acrylic acid has shown potential applications in various scientific research fields. In biochemistry, this compound has been used as a tool for studying protein-protein interactions. It has been shown to bind to the SH3 domain of the protein Grb2, which is involved in cell signaling pathways. This interaction can be used to study the role of Grb2 in various cellular processes.
In pharmacology, this compound has been investigated for its potential as a drug candidate. It has been shown to inhibit the activity of the enzyme 5-lipoxygenase, which is involved in the production of leukotrienes. Leukotrienes are involved in inflammation and have been implicated in various diseases such as asthma and arthritis. Inhibition of 5-lipoxygenase by this compound could potentially lead to the development of new anti-inflammatory drugs.

Mechanism of Action

The mechanism of action of 2-Benzoylamino-3-(1H-imidazole-4-yl)acrylic acid is not fully understood. However, it has been shown to bind to the SH3 domain of Grb2, as mentioned earlier. This binding may disrupt the interaction between Grb2 and other proteins, leading to downstream effects on cellular processes. Inhibition of 5-lipoxygenase by this compound is thought to occur through competitive binding to the enzyme's active site.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are still being investigated. However, it has been shown to have anti-inflammatory activity in vitro and in vivo. It has also been shown to inhibit the proliferation of cancer cells in vitro. Further studies are needed to fully understand the effects of this compound on various cellular processes.

Advantages and Limitations for Lab Experiments

One advantage of using 2-Benzoylamino-3-(1H-imidazole-4-yl)acrylic acid in lab experiments is its specificity for the SH3 domain of Grb2. This allows researchers to study the role of Grb2 in various cellular processes. Another advantage is its potential as a drug candidate for the treatment of inflammatory diseases.
One limitation of using this compound is its limited solubility in water. This can make it difficult to use in certain experiments. Another limitation is the lack of understanding of its mechanism of action, which makes it challenging to interpret results from experiments.

Future Directions

There are several future directions for research on 2-Benzoylamino-3-(1H-imidazole-4-yl)acrylic acid. One direction is to further investigate its potential as a drug candidate for the treatment of inflammatory diseases. Another direction is to study its effects on other cellular processes beyond protein-protein interactions. Additionally, further studies are needed to fully understand its mechanism of action and to optimize its synthesis method for higher yield and purity.
Conclusion:
In conclusion, this compound is a compound with potential applications in various scientific research fields. Its synthesis method has been optimized for high yield and purity, and it has been shown to have anti-inflammatory and anti-cancer activity. Further research is needed to fully understand its mechanism of action and to optimize its use in lab experiments and potential drug development.

Synthesis Methods

The synthesis method for 2-Benzoylamino-3-(1H-imidazole-4-yl)acrylic acid involves the reaction of 1H-imidazole-4-carboxylic acid with benzoyl chloride in the presence of a base such as triethylamine. The resulting product is then reacted with acryloyl chloride to form the final compound. This method has been optimized for high yield and purity and has been used by researchers in various studies.

Properties

Molecular Formula

C13H11N3O3

Molecular Weight

257.24 g/mol

IUPAC Name

(Z)-2-benzamido-3-(1H-imidazol-5-yl)prop-2-enoic acid

InChI

InChI=1S/C13H11N3O3/c17-12(9-4-2-1-3-5-9)16-11(13(18)19)6-10-7-14-8-15-10/h1-8H,(H,14,15)(H,16,17)(H,18,19)/b11-6-

InChI Key

MTVHBXPAJMUPKU-WDZFZDKYSA-N

Isomeric SMILES

C1=CC=C(C=C1)C(=O)N/C(=C\C2=CN=CN2)/C(=O)O

SMILES

C1=CC=C(C=C1)C(=O)NC(=CC2=CN=CN2)C(=O)O

Canonical SMILES

C1=CC=C(C=C1)C(=O)NC(=CC2=CN=CN2)C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.